molecular formula C11H24N2O B1480074 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine CAS No. 2097999-25-0

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine

Cat. No. B1480074
CAS RN: 2097999-25-0
M. Wt: 200.32 g/mol
InChI Key: QZKPCACJYUHQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine, also known as EMMPEA, is a cyclic amine that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. EMMPEA is a versatile building block for the synthesis of a variety of compounds, and its unique structure and properties make it a useful tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine is not yet fully understood, however, it is believed to work by binding to certain receptors in the body and activating or inhibiting their activity. This binding can lead to changes in the levels of certain substances in the body, such as hormones or neurotransmitters, which can then lead to changes in the body’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine are not yet fully understood, however, it is believed to have a variety of effects on the body. In particular, 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine has been shown to have the potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which can lead to changes in mood, behavior, and cognition. 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine has also been shown to have the potential to modulate the activity of certain hormones, such as cortisol and adrenaline, which can lead to changes in energy levels and stress levels.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine in laboratory experiments is its versatility. 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine is a versatile building block for the synthesis of a variety of compounds, and its unique structure and properties make it a useful tool for drug discovery and development. However, there are some limitations to using 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine in laboratory experiments. For instance, 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine is not soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine is not very stable in the presence of light or heat, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine are vast and there are many future directions in which research can be directed. For instance, further research could be conducted to explore the potential of 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine as a drug delivery system, as well as its potential to modulate the activity of certain hormones and neurotransmitters. Additionally, further research could be conducted to explore the potential of 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine for the synthesis of novel compounds, as well as to improve its stability and solubility. Finally, further research could be conducted to explore the potential of 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine for the treatment of various diseases.

Scientific Research Applications

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. In organic synthesis, 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine can be used as a building block for the synthesis of a variety of compounds. In medicinal chemistry, 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine has been studied for its potential use in the development of drugs for the treatment of various diseases. In pharmacology, 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine has been studied for its potential use in drug delivery systems.

properties

IUPAC Name

2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-14-10-11(2)4-7-13(8-5-11)9-6-12/h3-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKPCACJYUHQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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